REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=1>CS(C)=O>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=1)[CH3:7]
|
Name
|
Cu(0)
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
re-evacuated
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
WAIT
|
Details
|
After 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between EtOAc (200 mL) and saturated NH4Cl (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow/green non-viscous oil
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography (30% EtOAc/hexanes)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=NC=C(C=C1)C)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol | |
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |